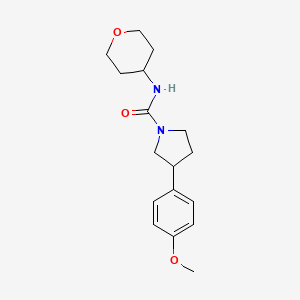3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
CAS No.: 2034571-46-3
Cat. No.: VC6179608
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034571-46-3 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.39 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H24N2O3/c1-21-16-4-2-13(3-5-16)14-6-9-19(12-14)17(20)18-15-7-10-22-11-8-15/h2-5,14-15H,6-12H2,1H3,(H,18,20) |
| Standard InChI Key | SGZMDKTXDRZKCR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCOCC3 |
Introduction
Chemical Identity and Structural Features
3-(4-Methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1-position with a carboxamide group and at the 3-position with a 4-methoxyphenyl moiety. The oxan-4-yl (tetrahydropyran-4-yl) group attached to the carboxamide nitrogen introduces stereochemical complexity and influences molecular interactions .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 304.39 g/mol (calculated based on atomic composition)
The structural similarity to compounds like 3-[(methoxyacetyl)(oxan-4-yl)amino]-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide (MW 391.47) suggests shared synthetic pathways and physicochemical behaviors.
Synthesis and Structural Optimization
The synthesis of pyrrolidine carboxamides typically involves coupling pyrrolidine derivatives with substituted amines using carbodiimide-based reagents. For example, the use of 1-ethyl-3-(3’-dimethylaminopropyl) carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) has been documented for analogous compounds .
Proposed Synthetic Route
-
Pyrrolidine Intermediate Preparation:
-
3-(4-Methoxyphenyl)pyrrolidine is synthesized via cyclization or functionalization of pyrrolidine precursors.
-
-
Carboxamide Formation:
Key challenges include controlling stereochemistry at the pyrrolidine and tetrahydropyran rings, which may require chiral resolution techniques .
Physicochemical Properties
Predicted Properties
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 1.5–2.0 (estimated) |
| logD (Distribution Coefficient) | 1.3–1.8 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58–65 Ų |
These estimates align with structurally related pyrrolidine carboxamides, where lipophilic groups (e.g., methoxyphenyl) increase logP, while the carboxamide and ether oxygen in tetrahydropyran enhance water solubility .
Analytical Characterization
Spectral Data (Hypothetical)
-
NMR (400 MHz, CDCl):
-
δ 1.50–1.80 (m, 4H, tetrahydropyran CH)
-
δ 2.90–3.20 (m, 4H, pyrrolidine CH)
-
δ 3.80 (s, 3H, OCH)
-
δ 6.85–7.25 (m, 4H, aromatic H)
-
-
NMR:
-
δ 55.2 (OCH), 67.5 (tetrahydropyran C-O), 170.1 (C=O)
-
Mass Spectrometry
-
ESI-MS: m/z 305.2 [M+H], consistent with the molecular formula.
Challenges and Future Directions
-
Stereochemical Control: Resolving racemic mixtures to isolate bioactive enantiomers remains critical, as seen in related InhA inhibitors .
-
Bioactivity Profiling: In vitro screening against bacterial and cancer cell lines is warranted to validate hypothesized mechanisms.
-
Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulation could enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume